molecular formula C12H10FN3O2 B2665595 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine CAS No. 730951-10-7

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B2665595
CAS No.: 730951-10-7
M. Wt: 247.229
InChI Key: WGSQXGNIVCKFHX-UHFFFAOYSA-N
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Description

1-N-(4-Fluorophenyl)-4-nitrobenzene-1,2-diamine (CAS: 730951-10-7) is a nitro-substituted aromatic diamine derivative with a 4-fluorophenyl group attached to the N1 position of the benzene ring . Its molecular structure combines electron-withdrawing (nitro) and moderately electron-withdrawing (fluorine) groups, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via nucleophilic substitution or reductive amination reactions, often starting from 4-nitrobenzene-1,2-diamine precursors .

Properties

IUPAC Name

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-1-3-9(4-2-8)15-12-6-5-10(16(17)18)7-11(12)14/h1-7,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQXGNIVCKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of 1-N-(4-fluorophenyl)benzene-1,2-diamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that modifications to the nitro group can enhance cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacology
In neuropharmacological studies, derivatives of this compound have exhibited antidepressant-like effects in animal models. These compounds interact with serotonin and norepinephrine transporters, indicating their potential use in treating depression .

Material Science

Polymer Chemistry
The compound serves as a versatile scaffold in polymer chemistry, where it can be used to synthesize novel polymeric materials with enhanced thermal and mechanical properties. For example, incorporating this compound into polyamide matrices has resulted in materials with improved thermal stability and resistance to oxidative degradation .

Chemical Synthesis

Synthesis of Novel Compounds
This compound acts as a precursor for synthesizing various nitrogen-containing heterocycles. For instance, it has been successfully utilized in the synthesis of benzimidazole derivatives through condensation reactions, demonstrating its utility in developing new pharmaceuticals .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against resistant bacterial strains
NeuropharmacologyAntidepressant-like effects

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProductYield (%)
Condensation with aldehydesBenzimidazole derivatives63
Polymerization with aminesPolyamide materialsVaries
Cyclization reactionsHeterocyclesUp to 91

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The study found that certain modifications increased cytotoxicity by up to 50% compared to the parent compound .

Case Study 2: Antimicrobial Efficacy
A recent study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. The presence of the fluorophenyl and nitro groups contributes to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Compounds
Compound Name Substituents Melting Point (°C) Solubility Key References
1-N-(4-Fluorophenyl)-4-nitrobenzene-1,2-diamine N1: 4-fluorophenyl; C4: NO2 Not reported Moderate (polar solvents)
N1-(4′-Cyanophenyl)-4-nitrobenzene-1,2-diamine (Compound 38) N1: 4-cyanophenyl; C4: NO2 110–112 Low (DMF/DMSO)
UP-1 (Bis-acyl-thiourea derivative) N1,N2: Acyl-thiourea; C4: NO2 Not reported High (DMSO)
N1-Methyl-4-nitrobenzene-1,2-diamine N1: Methyl; C4: NO2 Not reported Moderate (ethanol)

Key Observations :

  • Electron-withdrawing groups : The nitro group at C4 enhances electrophilicity, facilitating interactions with biological targets (e.g., DNA, enzymes) .
  • Fluorine vs. cyano substituents: The 4-fluorophenyl group in the target compound offers better solubility in polar solvents compared to the 4-cyanophenyl analog (Compound 38, m.p. 110–112°C), which has higher rigidity due to the cyano group .
  • Acyl-thiourea derivatives (UP-1 to UP-3) : These exhibit superior solubility in DMSO due to hydrogen-bonding thiourea moieties, enabling stronger DNA binding (Kb: UP-3 > UP-2 > UP-1) .

Key Observations :

  • Enzyme inhibition : UP-1’s acyl-thiourea groups contribute to strong urease inhibition (IC50 = 1.55 µM), outperforming the target compound in this niche .
  • Catalytic utility : The target compound’s nitro and fluorine groups stabilize Pd complexes, enabling efficient oxime hydrogenation in water (quantitative yield) .

Biological Activity

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a nitrobenzene moiety, which are significant for its biological properties. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its potential as an inhibitor of specific enzymes. Here are some key findings:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), the compound demonstrated significant inhibitory effects on cell proliferation, inducing apoptosis at certain concentrations .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve interference with cellular signaling pathways or direct inhibition of target proteins. For example, it has been suggested that the compound can interact with histone deacetylases (HDACs), which play crucial roles in gene expression regulation .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Inhibition of Histone Deacetylases : A study demonstrated that fluorinated derivatives similar to this compound showed promising activity against HDACs, suggesting a pathway for anticancer therapy . The IC50 values reported for related compounds ranged from 0.57 μM to 8.57 μM, indicating strong inhibitory potential.
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, it was found that at a concentration of 10 µg/mL, significant apoptosis was induced in MCF-7 cells .

Data Tables

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTargetIC50 (µM)Remarks
This compoundMCF-7 (breast cancer)10Induces apoptosis
Related Fluorinated CompoundHDACs0.57 - 8.57Strong HDAC inhibition
Other AnaloguesVarious cancer cell linesVariesCytotoxicity observed

Q & A

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200°C) indicate thermal stability .
  • pH-dependent stability : Incubate in buffers (pH 4–9) and monitor via HPLC for degradation products (e.g., nitro-reduction to amines) .
  • Photostability : UV irradiation (λ = 254 nm) assesses nitro group susceptibility to photodegradation .

What methodologies are recommended for scaling up synthesis sustainably?

Advanced Research Focus
Green chemistry approaches include:

  • Catalytic transfer hydrogenation : Replace Pd-C with Fe/Ni nanoparticles in water .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and energy use .
  • Solvent recovery systems : Ethanol or ethyl acetate can be recycled via distillation .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The fluorophenyl group’s ortho-fluorine atom introduces steric hindrance, reducing reactivity in Buchwald-Hartwig couplings. Computational tools (e.g., Molecular Electrostatic Potential maps) quantify electron density at amine sites, guiding catalyst selection (e.g., Pd0^0/XPhos for bulky substrates) . Kinetic studies (e.g., kobsk_{obs} measurements) correlate substituent effects with reaction rates .

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